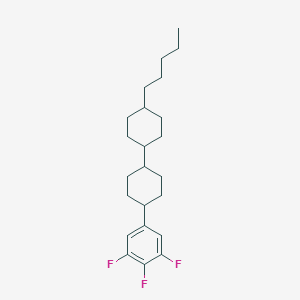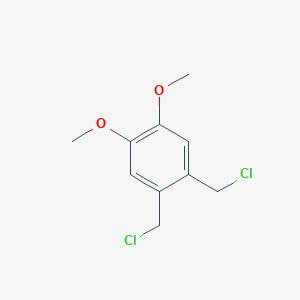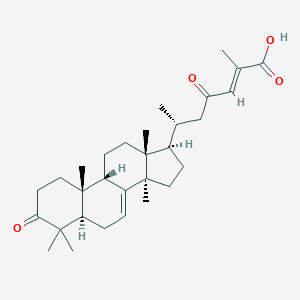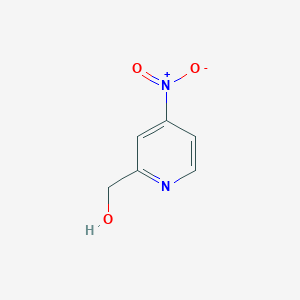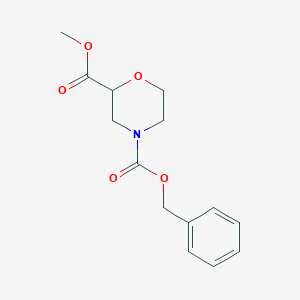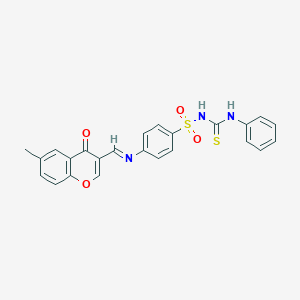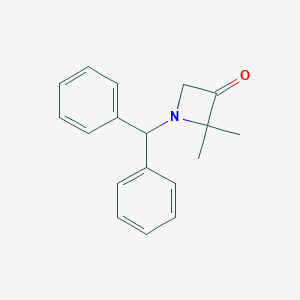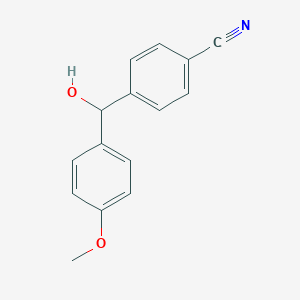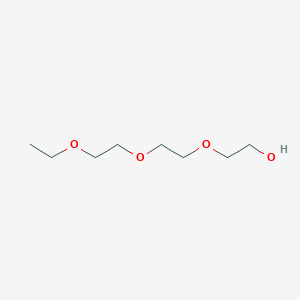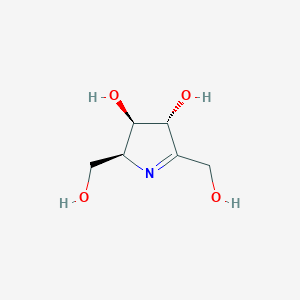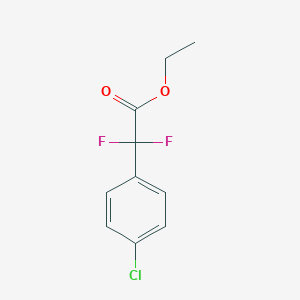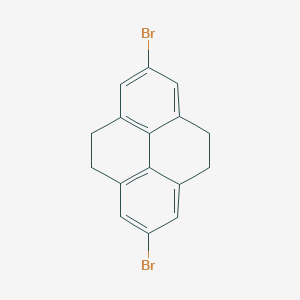
2,7-Dibromo-4,5,9,10-tetrahydropyrene
描述
2,7-Dibromo-4,5,9,10-tetrahydropyrene is a brominated derivative of tetrahydropyrene, an aromatic hydrocarbon.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Dibromo-4,5,9,10-tetrahydropyrene typically involves the bromination of 4,5,9,10-tetrahydropyrene. One common method includes the use of bromine in the presence of iron(III) chloride hydrate as a catalyst and water as a solvent. This reaction is conducted at room temperature overnight, resulting in a high yield of 99% . Another method involves brominating a pyrene solution in carbon tetrachloride using a bromine solution in carbon tetrachloride for 2 hours, followed by extraction with water .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the laboratory-scale synthesis methods mentioned above can be scaled up for industrial applications. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity, making the compound suitable for large-scale production .
化学反应分析
Types of Reactions: 2,7-Dibromo-4,5,9,10-tetrahydropyrene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The compound can be oxidized to form corresponding tetraones, which are key intermediates in organic synthesis.
Common Reagents and Conditions:
Substitution: Reagents such as organolithium or Grignard reagents can be used for substitution reactions.
Oxidation: Hypervalent iodine oxyacids are commonly used for the oxidation of this compound.
Major Products:
Substitution Products: Various substituted derivatives depending on the reagents used.
Oxidation Products: 2,7-Dibromo-4,5,9,10-pyrenetetraone.
科学研究应用
2,7-Dibromo-4,5,9,10-tetrahydropyrene has diverse applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of other brominated pyrene derivatives and conjugated materials.
Materials Science: The compound is used in the development of organic optoelectronic materials due to its unique electronic properties.
Environmental Studies: Its derivatives are studied for their photophysical properties and potential environmental impact.
Molecular Electronics: The compound and its derivatives are explored for use in molecular electronics as strong electron donors and acceptors.
作用机制
The mechanism of action of 2,7-Dibromo-4,5,9,10-tetrahydropyrene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The bromine atoms on the pyrene ring enhance its reactivity, allowing for further functionalization. The compound’s electronic structure dictates its preferential reaction sites, facilitating the formation of various derivatives .
相似化合物的比较
2,7-Diiodo-4,5,9,10-tetrahydropyrene: Similar in structure but with iodine atoms instead of bromine.
2,7-Dibromo-4,5,9,10-pyrenetetraone: An oxidized form of 2,7-Dibromo-4,5,9,10-tetrahydropyrene.
Uniqueness: this compound is unique due to its high reactivity and the ability to undergo diverse functionalization reactions. Its bromine atoms provide a versatile platform for further chemical modifications, making it a valuable compound in synthetic chemistry and materials science .
属性
IUPAC Name |
2,7-dibromo-4,5,9,10-tetrahydropyrene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Br2/c17-13-5-9-1-2-10-6-14(18)8-12-4-3-11(7-13)15(9)16(10)12/h5-8H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DECWZAKGNGDEQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=CC3=C2C4=C(CC3)C=C(C=C41)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60545083 | |
| Record name | 2,7-Dibromo-4,5,9,10-tetrahydropyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60545083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17533-36-7 | |
| Record name | 2,7-Dibromo-4,5,9,10-tetrahydropyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60545083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


